2-Aminobenzyl alcohol chemical properties and structure
2-Aminobenzyl alcohol chemical properties and structure
An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzyl alcohol, also known as (2-aminophenyl)methanol, is a versatile bifunctional organic compound featuring both an amino group and a primary alcohol attached to a benzene (B151609) ring.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds such as quinolines and quinazolines.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-aminobenzyl alcohol, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Identifiers
2-Aminobenzyl alcohol consists of a benzyl (B1604629) alcohol backbone with an amino group substituted at the ortho (position 2) of the phenyl ring.[1] This arrangement of functional groups is key to its reactivity.
| Identifier | Value |
| IUPAC Name | (2-aminophenyl)methanol[5] |
| CAS Number | 5344-90-1[6][7][8] |
| Molecular Formula | C₇H₉NO[9][6][7][8] |
| SMILES | Nc1ccccc1CO[7][10][11] |
| InChI | 1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2[5][11][12] |
| InChIKey | VYFOAVADNIHPTR-UHFFFAOYSA-N[5][7][8][10][11] |
Physicochemical Properties
2-Aminobenzyl alcohol is typically a solid at room temperature, appearing as a white to light brown crystalline powder.[12][13][14][15] It is very soluble in water and also shows solubility in various organic solvents.[3][9][6][16]
| Property | Value |
| Molecular Weight | 123.15 g/mol [5][10][17] |
| Melting Point | 81-86 °C[3][9][13][14][15][17] |
| Boiling Point | 162 °C @ 15 mmHg[3][9][13][17] / 273 °C[6] |
| Density | 1.2 ± 0.1 g/cm³[6] |
| Appearance | White to cream to yellow to brown crystals or powder[14][15] |
| Water Solubility | Very soluble[3][9][6] |
| Refractive Index | 1.617[6] |
Reactivity and Synthetic Applications
The reactivity of 2-aminobenzyl alcohol is dominated by the interplay between the electron-donating amino group and the hydroxymethyl group.[18] The amino group activates the aromatic ring, making it susceptible to electrophilic substitution.[18]
A primary application of 2-aminobenzyl alcohol is in the synthesis of quinolines through the Friedländer annulation. This method offers an advantage over using the less stable 2-aminobenzaldehydes.[19] The reaction involves the dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones, often catalyzed by transition metals like ruthenium, nickel, or copper.[3][19][20] This process is atom-efficient, producing water and hydrogen gas as the only byproducts.[20]
It can also be oxidized to produce 2-aminobenzaldehyde.[3] Furthermore, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][12]
Experimental Protocols
Synthesis of 2-Aminobenzyl Alcohol via Catalytic Hydrogenation
A common and cleaner alternative to chemical reduction methods is the liquid-phase catalytic hydrogenation of 2-nitrobenzyl alcohol.[21]
Materials:
-
2-nitrobenzyl alcohol
-
Ethyl acetate (B1210297) (solvent)
-
Supported nickel catalyst (e.g., 5% Ni on a support)
-
Hydrogen gas (high pressure)
-
Activated carbon
-
Reaction vessel (high-pressure autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure: [21]
-
Charge the high-pressure reaction vessel with 2-nitrobenzyl alcohol, ethyl acetate as the solvent, and the supported nickel catalyst. A typical ratio of catalyst to 2-nitrobenzyl alcohol is 1:10.
-
Seal the vessel and purge it first with nitrogen gas twice, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to an initial pressure (e.g., 0.1 MPa) and begin heating to the reaction temperature (typically 50-60°C).
-
Once the temperature is stable, increase the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa).
-
Maintain the reaction under constant stirring. Monitor the pressure and replenish hydrogen gas as it is consumed.
-
After the hydrogen uptake ceases and the pressure stabilizes, maintain the reaction for an additional 30 minutes to ensure completion.
-
Stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to recover the catalyst, which can be recycled.
-
Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminobenzyl alcohol.
-
Dissolve the crude product in methanol and add activated carbon for decolorization.
-
Heat the solution briefly and then filter it while hot to remove the activated carbon.
-
Cool the filtrate to induce crystallization.
-
Collect the resulting pale yellow crystals of 2-aminobenzyl alcohol by filtration and dry them under a vacuum.
References
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- 12. Page loading... [guidechem.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Aminobenzyl alcohol, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. shuangdingchemistry.com [shuangdingchemistry.com]
- 16. 2-Aminobenzyl alcohol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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